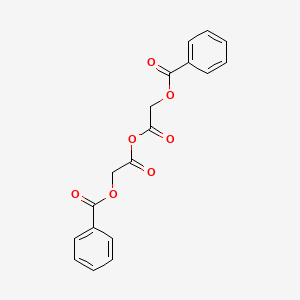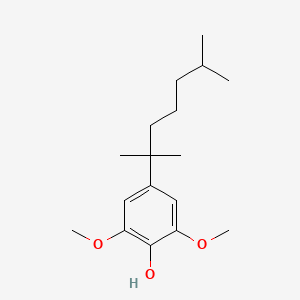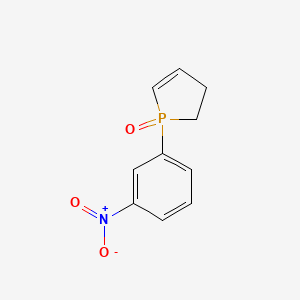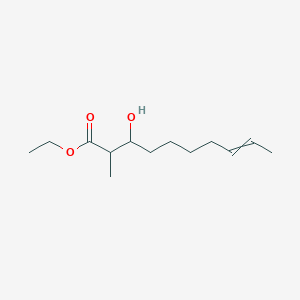
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato es un compuesto orgánico con una estructura única que incluye un anillo de ciclopentano sustituido con un grupo acetiloxi y un grupo éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato normalmente implica la esterificación del ácido carboxílico correspondiente con etanol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla para asegurar una conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Estos métodos pueden incluir el uso de microreactores para controlar las condiciones de reacción con precisión, lo que lleva a un proceso de producción más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
El etil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo acetiloxi se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo acetiloxi se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores típicos.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Productos principales formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de ciclopentano sustituidos.
Aplicaciones Científicas De Investigación
El etil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del etil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo acetiloxi puede sufrir hidrólisis para liberar ácido acético, que puede desempeñar un papel en su actividad biológica. El grupo éster también se puede hidrolizar para liberar etanol y el ácido carboxílico correspondiente, que puede interactuar aún más con las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Etil (1R,2S)-2-(acetiloxi)ciclopentano-1-carboxilato: Un isómero estereoisómero con diferente disposición espacial de los átomos.
Metil (1S,2R)-2-(acetiloxi)ciclopentano-1-carboxilato: Estructura similar pero con un grupo éster metílico en lugar de un grupo éster etílico.
Etil (1S,2R)-2-(hidroxi)ciclopentano-1-carboxilato: Estructura similar pero con un grupo hidroxilo en lugar de un grupo acetiloxi.
Propiedades
Número CAS |
603998-13-6 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl (1S,2R)-2-acetyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10(12)8-5-4-6-9(8)14-7(2)11/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
DVPVDANTGJWPDB-DTWKUNHWSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCC[C@H]1OC(=O)C |
SMILES canónico |
CCOC(=O)C1CCCC1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)

![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)




![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)



![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
